Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 249-Fold Greater Potency Than Parent Imidazole
In direct enzyme inhibition assays, 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole exhibits a Ki of 382 nM against recombinant rat nNOS [1]. In stark contrast, the unsubstituted parent compound imidazole displays a Ki of 95 µM (95,000 nM) against human iNOS under comparable steady-state kinetic conditions [2]. This represents a 249-fold improvement in binding affinity. Furthermore, 1-phenylimidazole, a commonly used nNOS inhibitor, shows a Ki of 38 µM (38,000 nM), making the target compound 100-fold more potent [3].
| Evidence Dimension | Inhibition Constant (Ki) for Nitric Oxide Synthase |
|---|---|
| Target Compound Data | 382 nM (rat nNOS) |
| Comparator Or Baseline | Imidazole: 95,000 nM (human iNOS) | 1-Phenylimidazole: 38,000 nM (human iNOS) |
| Quantified Difference | 249-fold lower Ki than imidazole; 100-fold lower Ki than 1-phenylimidazole |
| Conditions | Recombinant enzyme assays using L-arginine as substrate; Ki values derived from steady-state kinetics |
Why This Matters
This level of potency enables the compound to be used at significantly lower concentrations in cellular and in vivo models, reducing off-target effects and improving assay sensitivity.
- [1] BindingDB. BDBM50441010 CHEMBL2430143::US9732037, Compound 14. Affinity Data Ki: 382 nM. Assay Description: NOS inhibition assays. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441010 View Source
- [2] Chabin, R. M., et al. (1996). Active-site structure analysis of recombinant human inducible nitric oxide synthase using imidazole. Biochemistry, 35(29), 9567-9575. DOI: 10.1021/bi960476t View Source
- [3] Chabin, R. M., et al. (1996). Active-site structure analysis of recombinant human inducible nitric oxide synthase using imidazole. Biochemistry, 35(29), 9567-9575. DOI: 10.1021/bi960476t View Source
